8-(2-Iodophenyl)-8-oxooctanoic acid

描述

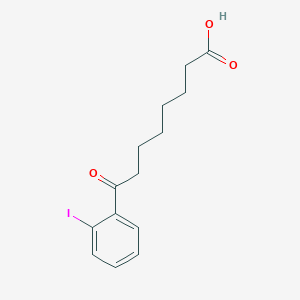

8-(2-Iodophenyl)-8-oxooctanoic acid (IUPAC name: this compound) is a halogenated fatty acid derivative with the molecular formula C₁₄H₁₇IO₃ and a molecular weight of 360.19 g/mol . Its structure features an ortho-iodophenyl group attached to an 8-oxooctanoic acid backbone. Key properties include:

属性

IUPAC Name |

8-(2-iodophenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IO3/c15-12-8-6-5-7-11(12)13(16)9-3-1-2-4-10-14(17)18/h5-8H,1-4,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHDCMSLUHNBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645395 | |

| Record name | 8-(2-Iodophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-77-7 | |

| Record name | 8-(2-Iodophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Iodophenyl)-8-oxooctanoic acid typically involves the iodination of a phenyl group followed by the attachment of an oxooctanoic acid chain. One common method includes the use of 2-iodophenylacetic acid as a starting material, which undergoes a series of reactions to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient production of the compound.

化学反应分析

Types of Reactions: 8-(2-Iodophenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

8-(2-Iodophenyl)-8-oxooctanoic acid has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 8-(2-Iodophenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The iodophenyl group can facilitate binding to certain enzymes or receptors, while the oxooctanoic acid chain may influence the compound’s overall reactivity and stability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Comparison with Structural Analogues

Substituent Effects: Halogen Type and Position

The biological and physicochemical properties of 8-oxooctanoic acid derivatives are heavily influenced by the halogen substituent’s identity and position on the phenyl ring. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Halogen Effects: Iodine (atomic radius: 1.98 Å) imparts higher molecular weight and lipophilicity compared to chlorine (0.99 Å) or bromine (1.85 Å). This enhances membrane permeability but may reduce solubility .

Positional Isomerism :

- The ortho -iodophenyl substituent in the target compound introduces steric hindrance, which may affect binding to enzymes like histone deacetylases (HDACs) compared to the meta -isomer .

HDAC Inhibition and PROTAC Design

- This compound is used in PROTAC synthesis to tether HDAC inhibitors to E3 ligase ligands (e.g., VHL). Its iodine substituent may enhance stability in vivo compared to chlorinated analogues .

- In contrast, 8-((2-aminophenyl)amino)-8-oxooctanoic acid (AsuApa), a related compound with an amino group, shows superior HDAC1/2/3 binding due to hydrogen-bonding interactions absent in the iodophenyl variant .

Radiotracer Potential

- 8-Cyclopentadienyltricarbonyl-99mTc-8-oxooctanoic acid () demonstrates utility in liver metabolism imaging. The iodine in this compound could allow for radioiodination (e.g., ¹²³I/¹³¹I) in similar diagnostic applications .

生物活性

Overview

8-(2-Iodophenyl)-8-oxooctanoic acid is an organic compound notable for its structural features, which include an iodophenyl group linked to an oxooctanoic acid chain. This compound has garnered attention in scientific research due to its potential biological activities, including interactions with enzymes and cellular signaling pathways.

The compound's chemical structure allows it to participate in various biochemical reactions. Its iodophenyl moiety enhances reactivity, making it suitable for redox reactions and other enzymatic transformations. The oxooctanoic acid chain contributes to its unique chemical properties, distinguishing it from related compounds such as 2-iodophenylacetic acid.

The biological activity of this compound is primarily mediated through its interaction with specific biomolecules, including enzymes and receptors:

- Binding Affinity : The compound can bind to the active sites of certain enzymes, inhibiting their function. This inhibition can disrupt metabolic pathways, leading to significant biological effects.

- Cell Signaling Modulation : It influences key signaling molecules such as kinases and phosphatases, impacting downstream signaling cascades that are crucial for cellular processes like proliferation and apoptosis.

Biological Effects

Research indicates that this compound affects various cellular functions:

- Cell Proliferation : At specific concentrations, the compound has been shown to enhance metabolic activity and promote cell growth.

- Apoptosis : Higher concentrations may induce apoptosis in certain cell types, suggesting a potential role in cancer therapy.

Case Studies

Several studies have examined the effects of this compound in vitro and in vivo:

- In Vitro Studies : Laboratory experiments demonstrated that this compound remains stable under standard conditions, allowing for prolonged use in experiments. It has been shown to modulate enzyme activities significantly, affecting metabolic rates in cultured cells.

- Animal Models : In animal studies, varying dosages revealed a dose-dependent response. Lower doses were associated with beneficial metabolic effects, while higher doses resulted in adverse effects such as cellular toxicity.

Metabolic Pathways

The compound is involved in several metabolic pathways:

- Oxidation-Reduction Reactions : It undergoes oxidation and reduction processes facilitated by enzymes like cytochrome P450 oxidases.

- Enzyme Interactions : The compound interacts with oxidoreductases and hydrolases, which are crucial for its incorporation into metabolic processes.

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent. Its ability to modulate enzyme activities and influence cell signaling pathways positions it as a candidate for further research in drug development.

| Aspect | Details |

|---|---|

| Chemical Structure | Iodophenyl group attached to oxooctanoic acid |

| Mechanism of Action | Enzyme inhibition; modulation of signaling pathways |

| Biological Effects | Cell proliferation; apoptosis induction |

| Stability | Stable under laboratory conditions; suitable for extended experimental use |

| Dosage Effects | Beneficial effects at low doses; toxicity at high doses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。